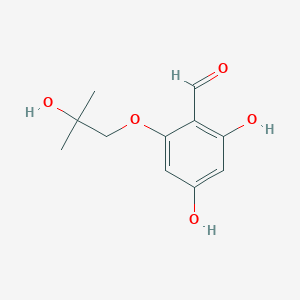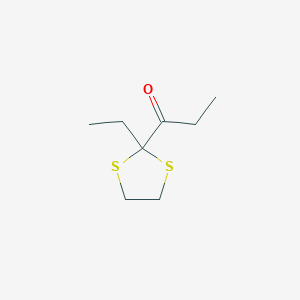![molecular formula C6H10O3 B14267191 6,7,8-Trioxabicyclo[3.2.2]nonane CAS No. 154920-73-7](/img/no-structure.png)
6,7,8-Trioxabicyclo[3.2.2]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,8-Trioxabicyclo[322]nonane is a unique organic compound characterized by its bicyclic structure containing three oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trioxabicyclo[3.2.2]nonane typically involves the reaction of specific precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene can yield the desired compound upon heating at 130°C .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
化学反応の分析
Types of Reactions
6,7,8-Trioxabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure, potentially yielding simpler compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.
科学的研究の応用
6,7,8-Trioxabicyclo[32
Chemistry: The compound serves as a model for studying complex organic reactions and mechanisms.
Industry: Its unique structure makes it a candidate for developing new materials and catalysts.
作用機序
The mechanism by which 6,7,8-Trioxabicyclo[3.2.2]nonane exerts its effects involves its interaction with molecular targets such as heme. The compound can disrupt the detoxification process of heme by avoiding the initial heme to hemin oxidation, thereby killing the malaria parasite . This interaction is supported by electronic and topological studies, which provide a deeper understanding of its antimalarial action .
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but differs in the number and position of oxygen atoms.
Artemisinin: While not structurally identical, artemisinin’s interaction with heme has been modeled using 6,7,8-Trioxabicyclo[3.2.2]nonane.
Uniqueness
This compound is unique due to its specific bicyclic structure with three oxygen atoms, which imparts distinct chemical and biological properties. Its ability to model complex biological interactions, such as those involving heme, sets it apart from other compounds.
特性
| 154920-73-7 | |
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC名 |
6,7,8-trioxabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C6H10O3/c1-2-5-4-7-6(3-1)9-8-5/h5-6H,1-4H2 |
InChIキー |
HLLJALYRKMMVRR-UHFFFAOYSA-N |
正規SMILES |
C1CC2COC(C1)OO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)



